(N-methyl-N-tert-butoxycarbonyl-aminomethyl)-nitrobenzene
Description
(N-Methyl-N-tert-butoxycarbonyl-aminomethyl)-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) and an N-methyl-N-tert-butoxycarbonyl (Boc)-protected aminomethyl (-CH₂-NH-) moiety. The Boc group (tert-butoxycarbonyl) serves as a protective group for the amine, enhancing stability during synthetic processes. This compound is structurally distinct from simpler nitrobenzenes due to its bulky, electron-withdrawing substituents, which influence its physicochemical properties, reactivity, and applications in organic synthesis and pharmaceutical intermediates .
Properties
IUPAC Name |
tert-butyl N-methyl-N-[(2-nitrophenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)14(4)9-10-7-5-6-8-11(10)15(17)18/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGWFQMZZSYANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(N-methyl-N-tert-butoxycarbonyl-aminomethyl)-nitrobenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a nitro group attached to a benzene ring, which is known to influence its biological activity. The presence of the tert-butoxycarbonyl (Boc) group provides stability and enhances solubility, making it suitable for various biological assays.
The mechanism of action for this compound involves its interaction with specific biological targets, primarily enzymes and receptors. Nitro compounds are known to undergo reduction in biological systems, leading to the release of reactive nitrogen species that can modulate cellular pathways. This property is particularly relevant in the context of antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that nitrobenzene derivatives exhibit significant antimicrobial properties. For instance, compounds with nitro groups have been shown to inhibit the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) comparable to established treatments like isoniazid . The presence of the nitro group is crucial for this activity, as modifications can drastically reduce efficacy.
Anticancer Activity
Studies have demonstrated that nitro-containing compounds can induce apoptosis in cancer cells. For example, certain derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and subsequent cell death . The ability to disrupt microtubule dynamics positions these compounds as promising candidates for cancer therapy.
Data Table: Biological Activities of Nitro Compounds
| Compound Name | Activity Type | MIC (μM) | Reference |
|---|---|---|---|
| 5-Nitrophenantroline | Antitubercular | 0.78 | |
| Nitrotriazole Derivatives | Antitubercular | 3.0 | |
| This compound | Anticancer | TBD | N/A |
| Indolyl-Pyridinyl-Propenones | Cytotoxic | 0.1 |
Study 1: Antimicrobial Efficacy
In a study examining various nitro compounds, this compound was tested against M. tuberculosis. The compound demonstrated notable activity, suggesting that further structural optimization could enhance its efficacy against resistant strains.
Study 2: Cancer Cell Line Testing
Another investigation focused on the cytotoxic effects of nitrobenzene derivatives on human cancer cell lines. Results indicated that modifications in the nitro group positioning significantly influenced anticancer activity, with some derivatives inducing apoptosis at low concentrations.
Comparative Analysis
When compared to similar compounds such as 1-naphthaleneethanamine and other nitro derivatives, this compound exhibits unique properties due to its specific functional groups. These differences can affect both solubility and interaction with biological targets.
Comparison Table: Nitro Compound Properties
| Compound Name | Solubility | Biological Target | Key Activity |
|---|---|---|---|
| This compound | High | Enzymes/Receptors | Anticancer/Antimicrobial |
| 1-Naphthaleneethanamine | Moderate | Various | Ligand Binding |
| Nitrotriazole Derivatives | Low | M. tuberculosis | Antibacterial |
Comparison with Similar Compounds
Structural and Electronic Properties
- Its reactivity is dominated by the electron-withdrawing nitro group, which deactivates the benzene ring toward electrophilic substitution .
- 4-Nitrochlorobenzene (4NCB) : Contains a nitro group and a chlorine atom. The chlorine’s electron-withdrawing effect further deactivates the ring, reducing reducibility compared to nitrobenzene .
- p-Hexyloxy Nitrobenzene : Features a nitro group and a hexyloxy (-O-C₆H₁₃) substituent. The alkoxy group donates electrons via resonance, slightly activating the ring .
- (N-Methyl-N-Boc-Aminomethyl)-Nitrobenzene: The Boc-protected aminomethyl group introduces steric hindrance and modulates electronic effects. The Boc group withdraws electrons via its carbonyl, while the methylamine may donate electrons, creating a balance that affects reduction pathways and solubility .
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Water Solubility | LogP (Predicted) | Boiling Point (°C) |
|---|---|---|---|---|
| Nitrobenzene | 123.11 | 1.9 g/L | 1.85 | 210–211 |
| 4-Nitrochlorobenzene | 157.55 | 0.12 g/L | 2.45 | 242–245 |
| p-Hexyloxy Nitrobenzene | 237.30 | Insoluble | 4.2 | 476.5 (at 2.1 kPa) |
| Target Compound | ~295.35* | Low | ~2.8* | >300 (estimated) |
Reactivity in Reduction Reactions
- Nitrobenzene : Reduces to aniline (C₆H₅NH₂) under catalytic hydrogenation (Pd/C, H₂) or via CO/H₂O systems. Selectivity depends on catalysts and solvents; e.g., aprotic solvents favor isocyanate formation .
- 4NCB : Partial reduction in alkaline ascorbic acid yields intermediates like azoxy compounds. Full degradation requires high water-to-soil ratios (>85%) and alkaline pH .
- Target Compound: The Boc group may hinder reduction by blocking catalyst access. Under acidic conditions, Boc deprotection could release the amine, altering reaction pathways.
Table 2: Reduction Pathways
| Compound | Primary Reduction Product | Catalyst/Reductant | Conditions |
|---|---|---|---|
| Nitrobenzene | Aniline | Pd/C, H₂ | Protic solvent, 80°C |
| 4NCB | Azoxybenzene | Alkaline ascorbic acid | High pH, aqueous phase |
| Target Compound | Protected aniline analog* | Rhodium complexes | CO/H₂O, 100°C |
Toxicological and Environmental Behavior
- Nitrobenzene : Highly toxic; absorbed through skin (7.8% in vitro) and causes methemoglobinemia. Detected in wastewater (up to 200 ppb historically) but rarely in modern samples .
- Target Compound: The Boc group likely reduces percutaneous absorption compared to nitrobenzene. Limited environmental data exist, but its higher molecular weight and lower volatility suggest reduced mobility in water .
Table 3: Toxicity and Environmental Fate
| Compound | Skin Absorption (In Vitro) | Environmental Persistence | Key Risks |
|---|---|---|---|
| Nitrobenzene | 7.8% (occluded) | Moderate | Methemoglobinemia |
| Target Compound | <2% (estimated)* | High (due to stability) | Unknown systemic effects |
*Estimated from structural analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
